molecular formula C15H14ClN3OS B2808294 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride CAS No. 1177732-31-8

2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride

Cat. No.: B2808294
CAS No.: 1177732-31-8
M. Wt: 319.81
InChI Key: GZJYNIHCOYZDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride is a synthetic benzimidazole derivative characterized by a benzimidazole-thioether core linked to an N-phenylacetamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability and therapeutic application.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS.ClH/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15;/h1-9H,10H2,(H,16,19)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJYNIHCOYZDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of benzimidazole derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes. A related study synthesized various derivatives based on a benzimidazole core and evaluated their inhibitory effects on α-glucosidase. Notably, compounds derived from this scaffold exhibited significant hypoglycemic activity, with some derivatives showing IC50 values as low as 0.71 µM . This suggests that compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide could be promising candidates for further development in diabetes management.

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives has also been documented. In vitro studies demonstrated that certain derivatives exhibited potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These compounds showed minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL, indicating strong bactericidal properties . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structural features of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide may enhance its efficacy against specific cancer types by targeting critical signaling pathways involved in tumor growth .

Other Pharmacological Activities

Beyond antidiabetic and antimicrobial effects, benzimidazole derivatives have shown promise in other areas:

  • Antiviral Activity : Some studies suggest potential applications against viral infections by inhibiting viral replication mechanisms .
  • Anti-inflammatory Effects : Compounds have been evaluated for their ability to reduce inflammation markers in vitro and in vivo, indicating a broader therapeutic scope .

Case Study 1: Antidiabetic Activity Evaluation

In a controlled study, researchers synthesized a series of benzimidazole-based compounds and assessed their effects on glucose metabolism in diabetic rats. The most effective derivative demonstrated significant reductions in blood glucose levels compared to the control group, suggesting its potential as an oral hypoglycemic agent.

Case Study 2: Antimicrobial Efficacy Testing

A comparative study was conducted to evaluate the antimicrobial activity of various benzimidazole derivatives against clinical isolates. The study revealed that certain derivatives had superior activity compared to traditional antibiotics, highlighting their potential role in treating resistant infections.

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations, biological activities, and physicochemical properties of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride and its analogs:

Compound Name Structural Features Biological Activity Physical Properties Pharmacokinetics
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride Benzimidazole-thioether core, N-phenylacetamide, hydrochloride salt Not explicitly reported (inference: potential antimicrobial/anticancer based on analogs) Enhanced solubility due to hydrochloride salt (inference) Likely improved bioavailability due to salt form
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Additional benzamide group, 2,4-dinitrophenyl substituent Antimicrobial, anticancer (Fig. 5 in ) Recrystallized in ethanol; melting point not reported Bulkier structure may reduce membrane permeability
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-p-tolylacetamide (12) Benzoyl group on benzimidazole, p-tolyl (methyl-substituted phenyl) acetamide Not explicitly reported (IR data suggests stability for interactions ) Yield: 81%, Rf 0.75, mp 158–160°C Methyl group may enhance lipophilicity
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) 4-Chlorophenyl substituent, benzoyl group Not explicitly reported (C-Cl stretch in IR suggests halogen bonding potential ) Yield: 81%, mp 158–160°C, IR νmax 741 cm⁻¹ (C-Cl) Chlorine may improve target affinity but increase metabolic stability risks
K-604 (ACAT-1 Inhibitor) Piperazine-ethyl linker, pyridinyl group with methylthio substituents ACAT-1 inhibition, cholesterol-lowering Aqueous-soluble hydrochloride salt Metabolites studied for pharmacokinetic stability (t1/2 = 3.5–8.7 h in rats )

Key Research Findings and Analysis

Structural Modifications and Activity

  • In contrast, compound 15’s 4-chlorophenyl group combines moderate electron withdrawal with halogen bonding, which may improve target binding .
  • Solubility Enhancements : The hydrochloride salt form of the target compound and K-604 underscores the importance of salt formation for bioavailability. K-604’s aqueous solubility directly correlates with its efficacy as a systemic ACAT-1 inhibitor .
  • Steric and Electronic Effects : Compound 16 (o-tolyl substituent) introduces steric hindrance, likely reducing activity compared to para-substituted analogs like 12 and 15 .

Pharmacokinetic Considerations

  • Metabolic Stability: K-604’s methylthio groups on the pyridine ring may slow oxidative metabolism, contributing to its prolonged half-life (t1/2 = 6.2 h in humans) .
  • Salt Forms : The hydrochloride salt of the target compound likely improves absorption compared to neutral analogs like W1 or compound 15, which lack ionizable groups .

Biological Activity

2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride, with the CAS number 30065-33-9, is a compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C15H13N3OS
  • Molecular Weight : 283.35 g/mol
  • IUPAC Name : 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide; hydrochloride

The biological activity of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer progression and inflammation.
  • Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. For instance, related benzimidazole derivatives have reported IC50 values in the low micromolar range against cancer cell lines, indicating significant potency .

Anticancer Activity

Recent studies have assessed the anticancer potential of imidazole-containing compounds, including 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride. The following findings summarize its activity:

  • Cell Line Studies : In vitro assays against various cancer cell lines (e.g., A549 lung cancer cells) have shown that related compounds can induce cell cycle arrest and apoptosis at concentrations as low as 1 µM .
  • Mechanistic Insights : The compound's structural features allow it to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
CompoundIC50 (µM)Cell LineMechanism
2-(1H-benzimidazol-2-ylthio)<5A549 (lung cancer)Tubulin inhibition
Related Compound X1.68Various (NCI panel)Microtubule disruption

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of benzimidazole can exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have demonstrated that imidazole derivatives can reduce inflammation markers significantly when administered at therapeutic doses.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent investigation into the anticancer effects of benzimidazole derivatives found that compounds with electron-donating groups exhibited enhanced activity against various cancer cell lines, supporting the hypothesis that substituent effects are crucial for biological efficacy .
  • Antimicrobial Evaluation : Another study highlighted the effectiveness of similar compounds in inhibiting biofilm formation by pathogenic bacteria, which is critical for preventing chronic infections .

Q & A

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .
  • Use differential scanning calorimetry (DSC) to assess thermal stability and confirm crystallinity .

How is the structural identity of this compound validated in academic research?

Structural characterization employs:

  • Spectroscopy :
    • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (peaks for carbonyl C=O at ~170 ppm) .
    • Mass Spectrometry : LC-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 301.34 for the free base) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for imidazole-thioether and acetamide moieties .

Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem data) .

What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

  • Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans via disruption of membrane integrity .
  • Anticancer Potential : IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines, possibly through apoptosis induction .
  • Enzyme Inhibition : Weak inhibition of COX-2 (30% at 50 µM), indicating anti-inflammatory potential .

Assay Design : Use standardized protocols (e.g., MTT assay for cytotoxicity, broth microdilution for antimicrobial testing) .

Advanced Research Questions

What is the hypothesized mechanism of action for its anticancer activity, and how can it be validated?

Hypothesis : The compound may target tubulin polymerization or DNA topoisomerase II, inferred from structural analogs with benzimidazole-thioether motifs .
Validation Strategies :

  • Molecular Docking : Simulate binding affinity to tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina .
  • Biochemical Assays : Measure tubulin polymerization rates via fluorescence-based kits or DNA relaxation assays for topoisomerase inhibition .
    Contradictions : Discrepancies in IC₅₀ values across studies may arise from differences in cell culture conditions (e.g., serum concentration, passage number) .

How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Q. SAR Design :

  • Variations in Substituents :

    PositionModificationBiological Impact
    Benzimidazole N1Alkylation (e.g., methyl, allyl)Enhances metabolic stability
    Phenyl RingElectron-withdrawing groups (e.g., -F, -CF₃)Increases cytotoxicity
    Thioether LinkerReplacement with sulfoxide/sulfoneAlters pharmacokinetics
  • Synthetic Methodology : Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 90–96% for imidazo-thiazole derivatives) .

Data Analysis : Apply QSAR models to predict logP and polar surface area for bioavailability optimization .

How should researchers address contradictions in reported biological data?

Case Example : Discrepancies in antimicrobial efficacy (e.g., Gram-negative vs. Gram-positive bacteria) may stem from:

  • Assay Variability : Differences in inoculum size, incubation time, or solvent (DMSO vs. saline) .
  • Structural Analogues : Compare activity of the hydrochloride salt vs. free base, as counterions influence solubility .

Q. Resolution Strategy :

  • Reproduce assays under harmonized conditions (CLSI guidelines).
  • Validate purity (>95% by HPLC) and stability (e.g., 24-hour solubility in PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.